Ammonium lauryl ether sulfate
Overview
Description
Ammonium lauryl ether sulfate is a widely used anionic surfactant. It is commonly found in personal care products such as shampoos, body washes, and facial cleansers due to its excellent foaming and cleansing properties. The compound is derived from coconut or palm kernel oil and is known for its ability to reduce the surface tension of water, allowing it to mix with oils and dirt, making it an effective cleaning agent .
Scientific Research Applications
Ammonium lauryl ether sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in formulations for topical medications due to its ability to enhance the penetration of active ingredients.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
Target of Action
Ammonium lauryl ether sulfate (ALES) is a surfactant, which means its primary targets are the interfaces between different phases . It acts on the surface tension of water, disrupting the intramolecular bonds between water molecules .
Mode of Action
ALES operates by forming micelles at the surface-air interface . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center . This combination of nonpolar and polar groups confers surfactant properties to the anion, facilitating the dissolution of both polar and non-polar materials .
Biochemical Pathways
The primary biochemical pathway affected by ALES involves the disruption of hydrogen bonding between water molecules . The water molecules around the micelle arrange themselves around the polar heads, which disrupts their ability to hydrogen bond with other nearby water molecules . This results in a reduction in the surface tension of the solution .
Pharmacokinetics
It’s worth noting that ales exhibits excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use .
Result of Action
The overall effect of these micelles is a reduction in surface tension of the solution, which affords a greater ability to penetrate or “wet out” various surfaces, including porous structures like cloth, fibers, and hair . This structured solution allows the solution to more readily dissolve soils, greases, etc. in and on such substrates . Lauryl sulfates exhibit poor soil suspending capacity .
Action Environment
ALES may undergo chemical reactions under unfavorable temperature and acidity conditions . Decomposition may occur under conditions above 40°C or under acidic (less than pH=5) conditions . Therefore, the action, efficacy, and stability of ALES can be influenced by environmental factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Ammonium lauryl ether sulfate exhibits surfactant properties due to the combination of its nonpolar hydrocarbon chain and polar sulfate end group . This allows it to facilitate the dissolution of both polar and non-polar materials . It is known to disrupt the surface tension of water by forming micelles at the surface-air interface .
Cellular Effects
The effects of this compound on cells are primarily related to its surfactant properties. It has been reported that high concentrations of this compound can cause irritation to the skin and eyes . It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form micelles. Above the critical micelle concentration, the anions organize into a micelle, where they form a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of varying dosages of this compound in animal models. It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .
Transport and Distribution
This compound is known for its excellent solubility in water, which suggests that it can be easily transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium lauryl ether sulfate is synthesized through the sulfation of lauryl alcohol ethoxylate. The process involves the reaction of lauryl alcohol with ethylene oxide to form lauryl alcohol ethoxylate, which is then sulfated using sulfur trioxide or chlorosulfonic acid. The resulting product is neutralized with ammonium hydroxide to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of a continuous reactor system. The lauryl alcohol ethoxylate is fed into the reactor along with sulfur trioxide gas. The reaction is carefully controlled to maintain the desired degree of ethoxylation and sulfation. The sulfated product is then neutralized with ammonium hydroxide and purified to remove any unreacted materials .
Chemical Reactions Analysis
Types of Reactions
Ammonium lauryl ether sulfate primarily undergoes hydrolysis and oxidation reactions. In aqueous solutions, it can hydrolyze to form lauryl alcohol and sulfuric acid. It can also undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Lauryl alcohol, sulfuric acid.
Oxidation: Sulfonic acids.
Comparison with Similar Compounds
Similar Compounds
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Ammonium lauryl sulfate
Comparison
Ammonium lauryl ether sulfate is less irritating to the skin and eyes compared to sodium lauryl sulfate and sodium laureth sulfate. It also has better solubility in water and forms more stable foams. These properties make it a preferred choice in personal care products where mildness and effective cleansing are desired .
Properties
IUPAC Name |
azane;2-dodecoxyethyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O5S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLOHUACNWTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow viscous liquid; [MSDSonline] | |
Record name | Ammonium laureth sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
32612-48-9 | |
Record name | Ammonium laureth sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32612-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecyloxy)-, ammonium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | azane; 2-dodecoxyethyl hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Ammonium Lauryl Ether Sulfate be used to synthesize nanoparticles, and if so, what are the advantages?
A: Yes, this compound has been successfully employed in the synthesis of superhydrophobic silica nanoparticles []. The presence of ALES during synthesis leads to several advantages, including smaller particle size, enhanced suspension stability, and a higher contact angle, contributing to the superhydrophobic nature of the resulting silica nanoparticles []. This is likely due to ALES's role as a surfactant, influencing particle growth and preventing aggregation.
Q2: Are there differences in ocular irritancy between this compound with varying degrees of ethoxylation?
A: Research indicates that increasing the degree of ethoxylation in this compound can reduce ocular irritancy []. A study comparing formulations with ALES containing 1 mole and 3 moles of ethylene oxide showed that the higher ethoxylation level resulted in faster cell migration rates during corneal healing, suggesting less severe irritation []. This finding highlights the impact of structural modifications on the biological activity and safety profile of ALES.
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